molecular formula C7H4BrN B3039375 2-Bromo-3-ethynylpyridine CAS No. 1028331-32-9

2-Bromo-3-ethynylpyridine

Cat. No.: B3039375
CAS No.: 1028331-32-9
M. Wt: 182.02 g/mol
InChI Key: HVRDZOHXNYKPRH-UHFFFAOYSA-N
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Description

2-Bromo-3-ethynylpyridine is a useful research compound. Its molecular formula is C7H4BrN and its molecular weight is 182.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Conjugated Ionic Polyacetylenes

A novel approach to polymerize the acetylenic bond in 2-ethynylpyridines has been developed, leading to the formation of substituted polyacetylenes with extensively conjugated backbones. These compounds are characterized by their solubility in polar solvents and their ionic nature, which suggests potential applications in materials science and engineering (Subramanyam, Blumstein, & Li, 1992).

Ionic Polyacetylene Derivatives

Research has also focused on catalyst-free polymerization processes involving 2-ethynylpyridine, resulting in high yields of polymers with unique structural characteristics. These studies provide insights into the electro-optical properties of these polymers, which can be significant for applications in electronics and optoelectronics (Lim et al., 2018).

Thermal Intra-molecular Cyclization

2-ethynylpyridine N-ylides undergo thermal intra-molecular cyclization, leading to the formation of various compounds like indolizines and cyclazines. This process is of interest in synthetic organic chemistry for the creation of complex molecules (Tsuchiya, Kato, & Sashida, 1984).

Synthesis and Characterization of Polymers

Several studies have been conducted on the synthesis and characterization of various polymers derived from 2-ethynylpyridine. These polymers exhibit unique optical and electrochemical properties, suggesting their potential use in a range of applications including photonics and electronic devices (Choi et al., 2018).

Soil Nitrification Inhibition

2-Ethynylpyridine has been evaluated as a soil nitrification inhibitor, comparing favorably with other nitrification inhibitors. Its effectiveness varies depending on soil type and temperature, making it a candidate for use in agricultural applications to control the nitrification process (McCarty & Bremner, 1990).

Charge-Induced Conformational Changes

Research on 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine demonstrates charge-induced conformational switching and rectifying behavior. This is significant in the development of molecular electronics, specifically in creating molecular diodes and nano-actuators (Derosa, Guda, & Seminario, 2003).

Properties

IUPAC Name

2-bromo-3-ethynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRDZOHXNYKPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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